molecular formula C20H19ClN4O2S B2504387 N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251620-86-6

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2504387
CAS No.: 1251620-86-6
M. Wt: 414.91
InChI Key: IHWZITUXUCQQCE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWZITUXUCQQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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